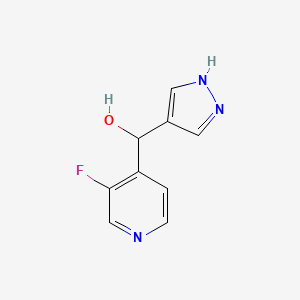![molecular formula C15H16BNO3 B13065956 Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13065956.png)
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Méthodes De Préparation
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form a borane derivative.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
Comparaison Avec Des Composés Similaires
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid . While all these compounds share the ability to form reversible covalent bonds with diols, they differ in their specific functional groups and applications. For example, phenylboronic acid is commonly used in the Suzuki-Miyaura coupling reaction, while 3-aminophenylboronic acid is used as a reagent in various organic synthesis reactions .
Propriétés
Formule moléculaire |
C15H16BNO3 |
|---|---|
Poids moléculaire |
269.11 g/mol |
Nom IUPAC |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
Clé InChI |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


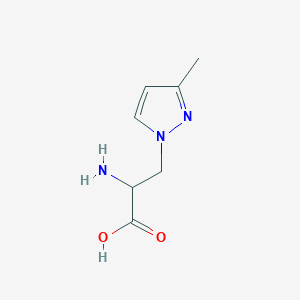
![2-(Iodomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13065895.png)

![7-(Difluoromethyl)-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065916.png)
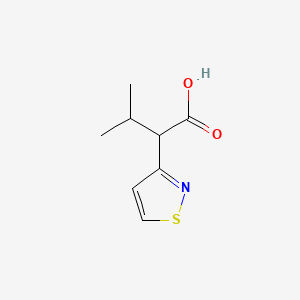
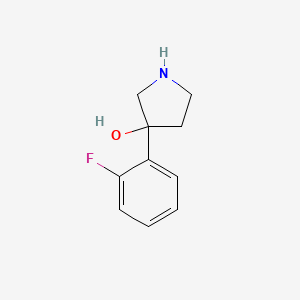
![tert-Butyl3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13065933.png)
![6-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]](/img/structure/B13065943.png)


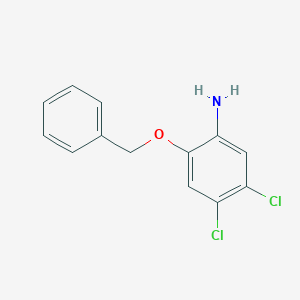
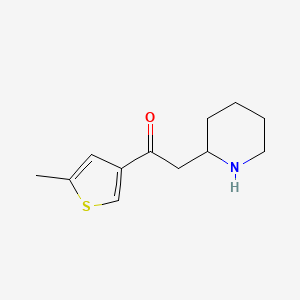
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13065965.png)
